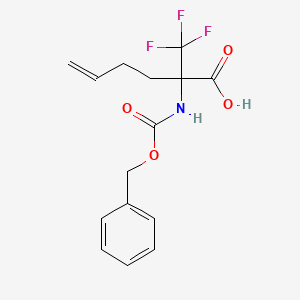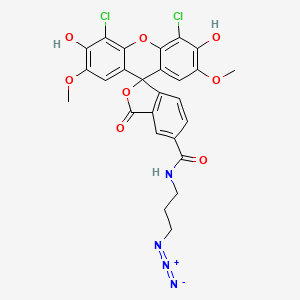
8-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial agents. The incorporation of bromine, cyclopropyl, and fluorine substituents into the quinoline structure enhances its biological activity and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the bromine and fluorine substituents: Halogenation reactions are employed to introduce bromine and fluorine atoms at specific positions on the quinoline ring. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropyl group addition: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be applied to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
8-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or alkylated quinoline compounds.
科学的研究の応用
8-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving quinoline derivatives.
Medicine: The compound’s antibacterial properties make it a candidate for the development of new antibiotics and antimicrobial agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 8-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death. The presence of bromine, cyclopropyl, and fluorine substituents enhances the compound’s binding affinity and specificity for these molecular targets.
類似化合物との比較
Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with a similar quinoline core structure.
Ciprofloxacin: Another fluoroquinolone with potent antibacterial activity.
Ofloxacin: A fluoroquinolone used to treat various bacterial infections.
Uniqueness
8-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid is unique due to the specific combination of substituents on the quinoline ring. The bromine, cyclopropyl, and fluorine groups confer distinct chemical and biological properties, such as enhanced antibacterial activity and improved pharmacokinetic profiles compared to other fluoroquinolones.
特性
分子式 |
C13H9BrFNO2 |
|---|---|
分子量 |
310.12 g/mol |
IUPAC名 |
8-bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9BrFNO2/c14-10-4-7(15)3-8-9(13(17)18)5-11(6-1-2-6)16-12(8)10/h3-6H,1-2H2,(H,17,18) |
InChIキー |
LMTCLQHEXGMRDC-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC3=C(C=C(C=C3Br)F)C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


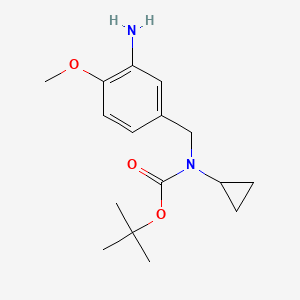
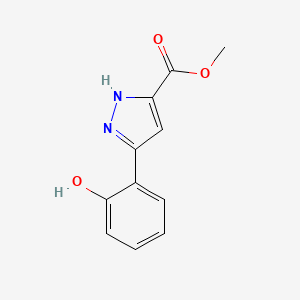
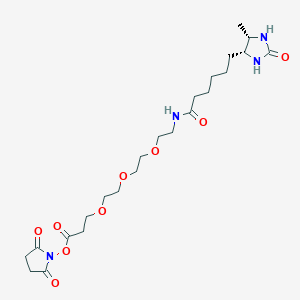
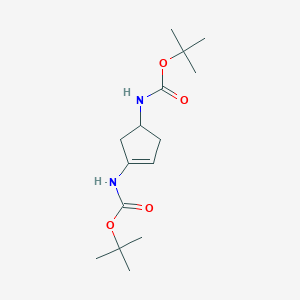
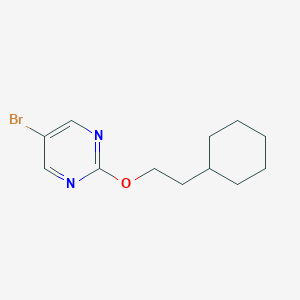


![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)

